4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride 4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396877-26-1
VCID: VC2875875
InChI: InChI=1S/C13H16N2O2S.ClH/c1-16-10-3-2-4-11-12(10)15-13(18-11)17-9-5-7-14-8-6-9;/h2-4,9,14H,5-8H2,1H3;1H
SMILES: COC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3.Cl
Molecular Formula: C13H17ClN2O2S
Molecular Weight: 300.8 g/mol

4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride

CAS No.: 1396877-26-1

Cat. No.: VC2875875

Molecular Formula: C13H17ClN2O2S

Molecular Weight: 300.8 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride - 1396877-26-1

Specification

CAS No. 1396877-26-1
Molecular Formula C13H17ClN2O2S
Molecular Weight 300.8 g/mol
IUPAC Name 4-methoxy-2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride
Standard InChI InChI=1S/C13H16N2O2S.ClH/c1-16-10-3-2-4-11-12(10)15-13(18-11)17-9-5-7-14-8-6-9;/h2-4,9,14H,5-8H2,1H3;1H
Standard InChI Key PQLJKVONMALRMD-UHFFFAOYSA-N
SMILES COC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3.Cl
Canonical SMILES COC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3.Cl

Introduction

Chemical Structure and Properties

4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride possesses a complex heterocyclic structure that combines a benzothiazole core with a piperidine ring. The compound is characterized by a molecular formula of C13H17ClN2O2S and a molecular weight of approximately 300.8 g/mol.

Structural Features

The compound incorporates several key structural elements that contribute to its chemical and biological properties. The benzothiazole scaffold serves as the primary structural backbone, with the methoxy group positioned at the 4-position. The piperidine ring is connected to the benzothiazole core via an oxygen atom at the 2-position, creating a unique spatial arrangement that may influence its interactions with biological targets.

The presence of the methoxy group introduces electron-donating properties to the benzothiazole ring, potentially affecting the electron distribution throughout the molecule. This feature may play a crucial role in determining the compound's reactivity patterns and binding affinities in biological systems.

Physical and Chemical Parameters

The following table provides a comprehensive overview of the key physical and chemical parameters of 4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride:

ParameterValue
CAS Number1396877-26-1
Molecular FormulaC13H17ClN2O2S
Molecular Weight300.8 g/mol
IUPAC Name4-methoxy-2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride
Standard InChIInChI=1S/C13H16N2O2S.ClH/c1-16-10-3-2-4-11-12(10)15-13(18-11)17-9-5-7-14-8-6-9;/h2-4,9,14H,5-8H2,1H3;1H

These parameters are essential for identifying and characterizing the compound in research settings and for ensuring reproducibility in experimental protocols involving this compound.

Benzothiazole Class Overview

Structural Significance

Benzothiazole derivatives constitute an important class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research. The benzothiazole scaffold consists of a benzene ring fused with a thiazole ring, forming a bicyclic system with unique electronic properties and reactivity patterns.

The versatility of the benzothiazole core lies in its capacity to accommodate various substituents at multiple positions, allowing for extensive structural modifications and the development of compounds with diverse biological activities. The presence of both nitrogen and sulfur atoms within the thiazole ring creates multiple binding sites for interactions with biological targets, contributing to the pharmacological significance of this class.

Biological Relevance

Compounds within the benzothiazole class have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in drug discovery efforts. Various benzothiazole derivatives have been investigated for their potential as antimicrobial, antitumor, anti-inflammatory, antidiabetic, and anticonvulsant agents.

The benzothiazole ring system can interact with multiple biological targets, including enzymes, receptors, and DNA, often through hydrogen bonding, π-π stacking, or coordination with metal ions present in biological systems. These interactions form the basis for the diverse pharmacological effects observed in benzothiazole derivatives.

Synthesis Approaches

Structural FeaturePotential Biological Impact
Benzothiazole coreProvides a rigid scaffold for binding to biological targets
4-Methoxy groupMay enhance lipophilicity and modify electronic properties
Piperidin-4-yloxy substituentIntroduces a basic center for hydrogen bonding and ionic interactions
Hydrochloride salt formImproves water solubility and stability

These structure-activity considerations provide valuable insights for the rational design of new benzothiazole derivatives with enhanced biological activities or improved pharmacokinetic profiles.

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